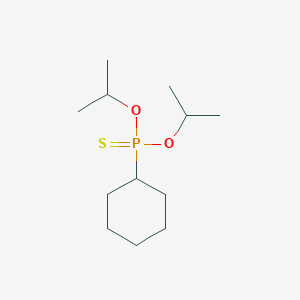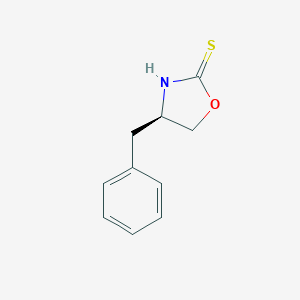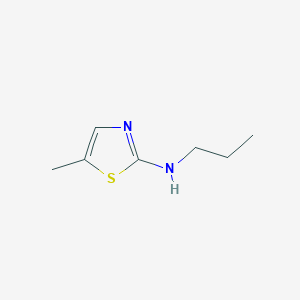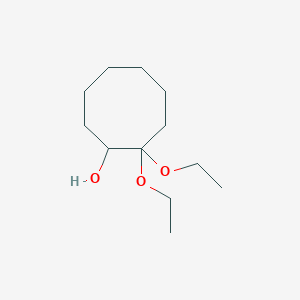
1-(1-Methyltetrazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyltetrazol-5-yl)ethanone, also known as MTE, is a chemical compound that belongs to the class of tetrazoles. This compound has gained significant attention in recent years due to its potential applications in scientific research. MTE is a versatile compound that can be used for a variety of purposes, including drug development, material science, and biochemistry.
Wirkmechanismus
1-(1-Methyltetrazol-5-yl)ethanone acts as a nucleophile and can undergo various reactions such as nucleophilic substitution, addition, and cycloaddition. It can also act as a ligand for metal ions, forming stable complexes. The mechanism of action of 1-(1-Methyltetrazol-5-yl)ethanone depends on its application, and further research is needed to fully understand its mechanisms.
Biochemical and Physiological Effects:
1-(1-Methyltetrazol-5-yl)ethanone has shown potential in various biochemical and physiological applications. It has been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. 1-(1-Methyltetrazol-5-yl)ethanone has also been shown to have antibacterial and antifungal properties. Additionally, 1-(1-Methyltetrazol-5-yl)ethanone has been used as a fluorescent probe for the detection of metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Methyltetrazol-5-yl)ethanone has several advantages for lab experiments. It is easy to synthesize and can be used as a building block for the synthesis of various compounds. 1-(1-Methyltetrazol-5-yl)ethanone is also stable and can be stored for long periods. However, 1-(1-Methyltetrazol-5-yl)ethanone has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
The potential applications of 1-(1-Methyltetrazol-5-yl)ethanone in scientific research are vast, and there are several future directions for its use. One direction is the development of 1-(1-Methyltetrazol-5-yl)ethanone-based metal complexes with potential applications in catalysis and material science. Another direction is the use of 1-(1-Methyltetrazol-5-yl)ethanone as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanisms of action of 1-(1-Methyltetrazol-5-yl)ethanone and its potential applications in drug development and photodynamic therapy.
Conclusion:
In conclusion, 1-(1-Methyltetrazol-5-yl)ethanone is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it a valuable building block for the synthesis of various compounds, and its potential applications in drug development, material science, and biochemistry make it an exciting area of research. Further research is needed to fully understand the mechanisms of action of 1-(1-Methyltetrazol-5-yl)ethanone and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(1-Methyltetrazol-5-yl)ethanone involves the reaction of 1-methyl-5-nitrotetrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the nitro group by the ethyl chloroacetate, followed by elimination of the leaving group to form 1-(1-Methyltetrazol-5-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyltetrazol-5-yl)ethanone has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 1-(1-Methyltetrazol-5-yl)ethanone has also been used as a ligand for metal complexes, which have potential applications in catalysis and material science. Additionally, 1-(1-Methyltetrazol-5-yl)ethanone has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-3(9)4-5-6-7-8(4)2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLACYYHLRNVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=NN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

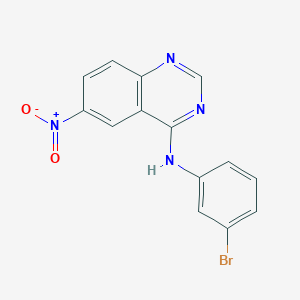
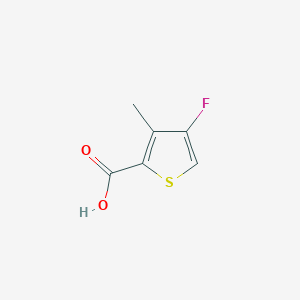


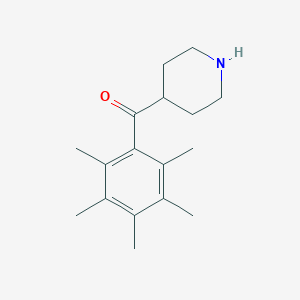
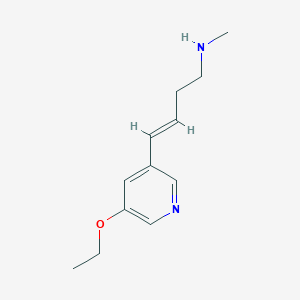
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
